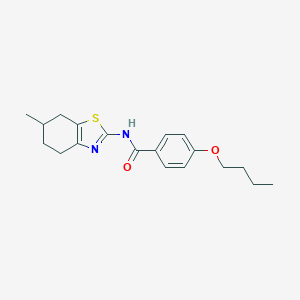
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine, also known as ETTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETTA is a heterocyclic compound that contains a sulfur atom, two nitrogen atoms, and an ethylsulfonyl group. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug development and other areas.
Mécanisme D'action
The mechanism of action of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine is not fully understood, but studies have suggested that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspases. 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully understand the biochemical and physiological effects of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine in lab experiments is its high potency against cancer cells, which allows for lower doses to be used compared to other anticancer agents. However, 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine's mechanism of action is not fully understood, which may limit its potential applications in drug development.
Orientations Futures
There are several future directions for research on 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine derivatives with improved potency and selectivity against cancer cells. Another area of research is the investigation of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine's potential as an anti-inflammatory agent, particularly in the treatment of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine and its potential applications in drug development.
Méthodes De Synthèse
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine can be synthesized through various methods, including the reaction of 2-amino-1,3,4-thiadiazole with ethylsulfonyl chloride in the presence of a base. Another method involves the reaction of 2-amino-1,3,4-thiadiazole with ethylsulfonyl isocyanate. These methods have been optimized to yield high purity 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine.
Applications De Recherche Scientifique
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in drug development, particularly as an anticancer agent. Studies have shown that 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine exhibits potent cytotoxicity against various cancer cell lines, including lung, colon, and breast cancer cells. 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
Propriétés
Nom du produit |
5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine |
|---|---|
Formule moléculaire |
C4H7N3O2S2 |
Poids moléculaire |
193.3 g/mol |
Nom IUPAC |
5-ethylsulfonyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C4H7N3O2S2/c1-2-11(8,9)4-7-6-3(5)10-4/h2H2,1H3,(H2,5,6) |
Clé InChI |
NGDMEHKMIPBRDA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=NN=C(S1)N |
SMILES canonique |
CCS(=O)(=O)C1=NN=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Methyl-3-phenyl-2-propenylidene)-3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256604.png)
![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)
acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)


![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)
![Diethyl 5-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B256627.png)